molecular formula C65H83O4P B14885829 12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B14885829
M. Wt: 959.3 g/mol
InChI Key: GMHHNWNUJAMNEF-UHFFFAOYSA-N
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Description

12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple cyclohexyl and phenyl groups, as well as a dioxaphosphocine ring system.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has a wide range of scientific research applications. In chemistry, it is used as a chiral catalyst in various asymmetric synthesis reactions. In biology, it has potential applications in the study of enzyme mechanisms and protein-ligand interactions. In medicine, this compound is being investigated for its potential therapeutic properties, including its ability to modulate specific molecular pathways. Additionally, it has industrial applications in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of 12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to proteins and enzymes to modulate their activity. The dioxaphosphocine ring system plays a crucial role in its binding affinity and specificity, allowing it to exert its effects on various biological processes .

Comparison with Similar Compounds

Compared to other similar compounds, 12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide stands out due to its unique structural features and versatile applications. Similar compounds include other dioxaphosphocine derivatives and chiral catalysts with different substituents. The presence of multiple cyclohexyl and phenyl groups in this compound enhances its stability and reactivity, making it a valuable tool in various scientific research and industrial applications .

Properties

Molecular Formula

C65H83O4P

Molecular Weight

959.3 g/mol

IUPAC Name

12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

InChI

InChI=1S/C65H83O4P/c66-70(67)68-63-53(59-55(45-23-11-3-12-24-45)39-51(43-19-7-1-8-20-43)40-56(59)46-25-13-4-14-26-46)33-31-49-35-37-65(61(49)63)38-36-50-32-34-54(64(69-70)62(50)65)60-57(47-27-15-5-16-28-47)41-52(44-21-9-2-10-22-44)42-58(60)48-29-17-6-18-30-48/h31-34,39-48H,1-30,35-38H2,(H,66,67)

InChI Key

GMHHNWNUJAMNEF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C(=C2)C3CCCCC3)C4=C5C6=C(CCC67CCC8=C7C(=C(C=C8)C9=C(C=C(C=C9C1CCCCC1)C1CCCCC1)C1CCCCC1)OP(=O)(O5)O)C=C4)C1CCCCC1

Origin of Product

United States

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